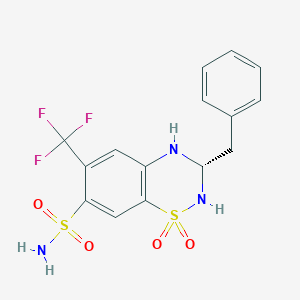

(S)-Bendroflumethiazide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S)-3-benzyl-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3O4S2/c16-15(17,18)10-7-11-13(8-12(10)26(19,22)23)27(24,25)21-14(20-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,20-21H,6H2,(H2,19,22,23)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWIHXWEUNVBIY-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H]2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424975 | |

| Record name | CHEBI:59244 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245935-40-3 | |

| Record name | Bendroflumethiazide, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1245935403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHEBI:59244 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENDROFLUMETHIAZIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G2L3JUW5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-Bendroflumethiazide synthesis and stereospecific preparation

An In-depth Technical Guide to the Synthesis and Stereospecific Preparation of (S)-Bendroflumethiazide

Abstract

Bendroflumethiazide is a potent thiazide diuretic widely prescribed for the management of hypertension and edema.[1][2] As a chiral molecule, it exists as two enantiomers, (S)- and (R)-Bendroflumethiazide. In pharmaceutical sciences, it is a well-established principle that individual enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles.[3] The biologically more active enantiomer is termed the eutomer, while the less active one is the distomer.[3] Therefore, the development of methods to isolate or specifically synthesize the pure (S)-enantiomer is of critical importance for advanced pharmacological studies and the potential development of a stereochemically pure therapeutic agent. This guide provides a detailed technical overview of the established synthesis of racemic Bendroflumethiazide and focuses on the primary method for stereospecific preparation: chiral resolution via High-Performance Liquid Chromatography (HPLC). Furthermore, it explores potential strategies for de novo asymmetric synthesis, offering a forward-looking perspective for researchers in drug development.

Introduction to Bendroflumethiazide

Bendroflumethiazide, chemically known as 3-Benzyl-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide, is a cornerstone of diuretic therapy.[4][5] It exerts its therapeutic effect by inhibiting the Na-Cl cotransporter in the distal convoluted tubule of the nephron.[6] This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased excretion of water and a subsequent reduction in blood volume and pressure.[6]

The molecule possesses a single stereocenter at the C3 position of the benzothiadiazine ring, giving rise to its enantiomeric forms. While the commercially available drug is typically a racemic mixture, the imperative in modern drug development is to characterize each enantiomer individually.[7] This guide addresses the chemical pathways to achieve this goal.

Table 1: Physicochemical Properties of Bendroflumethiazide

| Property | Value |

| Molecular Formula | C₁₅H₁₄F₃N₃O₄S₂ |

| Molecular Weight | 421.4 g/mol [4] |

| Appearance | White to cream-colored crystalline powder |

| IUPAC Name | 3-benzyl-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-7-sulfonamide[4] |

| CAS Number | 73-48-3 (Racemate)[4] |

Synthesis of Racemic (±)-Bendroflumethiazide

The foundational approach to obtaining Bendroflumethiazide is through the synthesis of its racemic form. This is typically achieved via a condensation reaction between a key sulfonamide intermediate and an appropriate aldehyde.

Synthetic Pathway

The most common and industrially relevant synthesis involves the acid-catalyzed condensation of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide (also known as 2,4-disulfamyl-5-trifluoromethylaniline) with phenylacetaldehyde .[5] This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to form the dihydro-benzothiadiazine heterocyclic ring system.

Sources

- 1. Bendroflumethiazide - Wikipedia [en.wikipedia.org]

- 2. healthify.nz [healthify.nz]

- 3. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bendroflumethiazide | C15H14F3N3O4S2 | CID 2315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. BENDROFLUMETHIAZIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 6. What is the mechanism of Bendroflumethiazide? [synapse.patsnap.com]

- 7. GSRS [precision.fda.gov]

An In-Depth Technical Guide to the Chemical and Physical Properties of (S)-Bendroflumethiazide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical and physical properties of Bendroflumethiazide, with a specific focus on the (S)-enantiomer. Bendroflumethiazide is a potent thiazide diuretic widely employed in the management of hypertension and edema.[1][2][3] This document delineates its chemical structure, stereochemistry, physicochemical characteristics, and spectroscopic profile. Furthermore, it details the established pharmacodynamic mechanism of action and provides standardized, field-proven experimental protocols for its analysis, including assay by high-performance liquid chromatography and dissolution testing as per United States Pharmacopeia (USP) monographs. The causality behind experimental choices is explained to provide actionable insights for research and development.

Chemical Identity and Stereochemistry

Bendroflumethiazide is a sulfonamide derivative belonging to the benzothiadiazine class.[4][5] The molecule possesses a single stereocenter at the C3 position of the dihydro-benzothiadiazine ring, meaning it can exist as two enantiomers: (S)-Bendroflumethiazide and (R)-Bendroflumethiazide. The commercially available and clinically utilized form of the drug is typically a racemic mixture (±) of both enantiomers.[6][7] While this guide specifies the (S)-enantiomer, it is critical for researchers to note that the vast majority of published chemical and physical data, including pharmacopeial standards, pertains to this racemic mixture. The fundamental physicochemical properties (e.g., melting point, pKa, solubility) of the individual enantiomers are expected to be identical, differing only in their interaction with polarized light and potentially in their pharmacological activity and pharmacokinetics.

| Identifier | Value |

| IUPAC Name | (3S)-3-benzyl-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-7-sulfonamide |

| Synonyms | Bendrofluazide, Benzylhydroflumethiazide[1][4] |

| CAS Number | 73-48-3 (for racemic mixture)[4][8][9][10] |

| Molecular Formula | C₁₅H₁₄F₃N₃O₄S₂[4][8][9][11][12] |

| Molecular Weight | 421.4 g/mol [4][11][12] |

Physicochemical Properties

The physicochemical profile of a drug substance is fundamental to its formulation, delivery, and bioavailability. Bendroflumethiazide is a white to cream-colored, crystalline powder that may have a slight, characteristic floral odor.[2][4]

| Property | Value | Source(s) |

| Physical Form | White to cream-colored, finely divided, crystalline powder. | [2][4] |

| Melting Point | 222-223 °C; 224.5-225.5 °C | [4][8][13] |

| pKa | 8.5 - 9.04 | [4][5][8] |

| Water Solubility | Practically insoluble; 40 - 108.3 mg/L at 25 °C. | [4][8][10][14] |

| Solubility in Organic Solvents | Freely soluble in acetone; soluble in ethanol and DMSO. | [2][8][9][10][15] |

| LogP (Octanol-Water Partition Coefficient) | 1.19 - 1.89 | [4] |

Expert Insights:

-

pKa: The acidic proton is on the sulfonamide group, with a pKa of approximately 8.5.[4][8] This means that at physiological pH (~7.4), the molecule is predominantly in its neutral, un-ionized form, which facilitates its passive diffusion across biological membranes, a key aspect of its absorption and mechanism of action.

-

Solubility: Its very low aqueous solubility presents a significant formulation challenge. Techniques such as solid dispersion with polymers like polyethylene glycol have been explored to enhance its dissolution rate and bioavailability.[16] The high solubility in organic solvents like acetone and methanol is leveraged in analytical procedures.[17]

-

LogP: The LogP values indicate that Bendroflumethiazide is a moderately lipophilic compound. This property is consistent with its ability to cross the renal tubular epithelium to reach its site of action.[2]

Spectroscopic Profile

Spectroscopic analysis is essential for the identification and quantification of Bendroflumethiazide.

-

Ultraviolet (UV) Spectroscopy: In a methanol medium, Bendroflumethiazide exhibits characteristic absorption maxima at wavelengths of approximately 273 nm and 326 nm.[13] The peak around 271-273 nm is robust and is utilized as the standard wavelength for quantification in both HPLC assays and dissolution testing, as specified in the USP monograph.[6][17][18]

-

Infrared (IR) Spectroscopy: IR absorption spectroscopy serves as a definitive identity test. The spectrum shows characteristic peaks corresponding to its functional groups, including N-H stretching of the sulfonamide, S=O stretching of the sulfone and sulfonamide groups, and C-F stretching of the trifluoromethyl group. The USP specifies a comparison against a reference standard (USP Bendroflumethiazide RS) for confirmation.[6]

-

Mass Spectrometry (MS): The monoisotopic mass of Bendroflumethiazide is 421.03778277 Da.[4][11][12] Mass spectrometry, particularly LC-MS/MS, is a powerful tool for detecting the parent drug and its metabolites in biological fluids, which is critical for pharmacokinetic and anti-doping studies.[19]

Mechanism of Action: Thiazide Diuresis

Bendroflumethiazide exerts its diuretic and antihypertensive effects by acting on the kidneys.[20] Its primary target is the electroneutral Na⁺/Cl⁻ cotransporter (NCC) located on the apical membrane of epithelial cells in the distal convoluted tubule (DCT) of the nephron.[15][21][22]

Causality of Action:

-

Inhibition of NCC: By binding to the NCC, Bendroflumethiazide inhibits the reabsorption of sodium (Na⁺) and chloride (Cl⁻) ions from the tubular fluid back into the bloodstream.[2][5][21]

-

Increased Natriuresis and Diuresis: The retention of these ions within the tubular lumen increases the osmotic pressure of the urine. This, in turn, reduces the reabsorption of water, leading to an increased excretion of sodium, chloride, and water (diuresis).[20][21][22]

-

Reduced Blood Volume: The resulting net loss of fluid from the body leads to a decrease in plasma and extracellular fluid volume, which contributes to a reduction in blood pressure.[21]

-

Vasodilation: The long-term antihypertensive effect may also involve a secondary mechanism of vasodilation, which reduces total peripheral resistance, although this mechanism is less completely understood.[5][22]

Caption: Mechanism of (S)-Bendroflumethiazide action in the distal convoluted tubule.

Standardized Experimental Protocols

The following protocols are derived from authoritative sources, such as the USP monograph, and represent self-validating systems for the analysis of Bendroflumethiazide.

Assay and Identification by High-Performance Liquid Chromatography (HPLC)

This protocol is used to determine the potency (assay) and confirm the identity of Bendroflumethiazide in a drug substance or product.

Rationale: The chosen reversed-phase HPLC method provides high specificity and accuracy. The mobile phase is buffered to control the ionization of the analyte, ensuring reproducible retention times and symmetrical peak shapes. A C18 (L11) column is used due to its excellent retention of moderately nonpolar molecules like Bendroflumethiazide. Detection at 270 nm corresponds to a strong absorbance wavelength, providing high sensitivity.[6][17][18]

Methodology:

-

Mobile Phase Preparation: Dissolve 5.62 g of sodium chloride and 1.97 g of anhydrous sodium acetate in 1000 mL of water in a 2-liter volumetric flask. Add 4.0 mL of glacial acetic acid and 800 mL of methanol. Dilute with water to volume, mix, filter, and degas.[17][18]

-

Standard Preparation: Accurately weigh a quantity of USP Bendroflumethiazide RS and dissolve in methanol. Dilute quantitatively with methanol to obtain a final known concentration of about 50 µg/mL.[17][18]

-

Assay (Sample) Preparation: For tablets, weigh and finely powder not fewer than 20 tablets. Transfer a portion of the powder equivalent to about 5 mg of Bendroflumethiazide to a 100-mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 15 minutes. Dilute to volume with methanol, mix, and centrifuge.[17][18]

-

Chromatographic System:

-

System Suitability (Trustworthiness):

-

Procedure: Separately inject equal volumes of the Standard preparation and the Assay preparation into the chromatograph. Record the peak responses. The retention time of the major peak in the Assay preparation must correspond to that of the Standard preparation for identification.[17][18]

-

Calculation: Calculate the quantity of Bendroflumethiazide in the portion of sample taken using the responses from the Standard and Assay preparations.[18]

Caption: Standardized workflow for the assay of Bendroflumethiazide by HPLC.

Dissolution Testing

This protocol assesses the rate at which the drug substance dissolves from a solid dosage form, which is critical for predicting in vivo performance.

Rationale: The dissolution medium of 0.01 N hydrochloric acid is chosen to simulate the gastric environment where tablet disintegration and dissolution typically begin.[17][18] Apparatus 2 (paddle) at 50 rpm is a standard and robust method for tablets.

Methodology:

-

Dissolution Medium: 900 mL of 0.01 N hydrochloric acid.[17][18]

-

Procedure: Place one tablet in each vessel. After 45 minutes, withdraw a sample from each vessel and filter.

-

Analysis: Determine the amount of C₁₅H₁₄F₃N₃O₄S₂ dissolved by measuring the UV absorbance of the filtered sample at the wavelength of maximum absorbance (~271 nm). Compare this against a Standard solution of USP Bendroflumethiazide RS in the same medium.[17][18]

-

Acceptance Criteria (Tolerances): Not less than 75% (Q) of the labeled amount of Bendroflumethiazide must be dissolved in 45 minutes.[17][18]

Conclusion

(S)-Bendroflumethiazide, as a component of the widely used racemic mixture, is a well-characterized thiazide diuretic. Its key physicochemical properties—moderate lipophilicity, low aqueous solubility, and a pKa of ~8.5—are integral to its pharmacological profile and present specific considerations for formulation development. The established spectroscopic and chromatographic methods provide robust, self-validating systems for its identification, quantification, and quality control, ensuring its consistent performance as a critical therapeutic agent for hypertension and edema.

References

-

eDrug. (2016, September 22). Bendroflumethiazide. Link

-

PubChem. Bendroflumethiazide. National Center for Biotechnology Information. Link

-

ChemicalBook. BENDROFLUMETHIAZIDE CAS#: 73-48-3. Link

-

Wikipedia. Bendroflumethiazide. Link

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Bendroflumethiazide?Link

-

Merck Index. Bendroflumethiazide. Royal Society of Chemistry. Link

-

USP-NF. (2006). USP Monographs: Bendroflumethiazide Tablets. Link

-

YouTube. (2025, January 18). Pharmacology of Bendroflumethiazide (Naturetin); Mechanism of Action, Pharmacokinetics, Uses, Effect. Link

-

USP-NF. (2006). USP Monographs: Bendroflumethiazide. Link

-

Gpatindia. (2020, October 19). BENDROFLUMETHIAZIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Link

-

Human Metabolome Database. (2012, September 6). Showing metabocard for Bendroflumethiazide (HMDB0014580). Link

-

MedchemExpress. Bendroflumethiazide (Bendrofluazide). Link

-

DrugBank. Bendroflumethiazide. Link

-

USP-NF. USP Monographs, Bendroflumethiazide Tablets. Link

-

Pharmacompass. Bendroflumethiazide [USP]. Link

-

Cayman Chemical. Bendroflumethiazide (Bendrofluazide, CAS Number: 73-48-3). Link

-

ChemicalBook. BENDROFLUMETHIAZIDE | 73-48-3. Link

-

Oueslati, F., et al. Detection of bendroflumethiazide metabolites in human urine using liquid chromatography-tandem mass spectrometry: application to urinary excretion study. Recent Advances in Doping Analysis (20). Link

-

British Pharmacopoeia. (2022). Bendroflumethiazide Tablets – BP 2022. Link

-

ChemicalBook. (2025, August 20). BENDROFLUMETHIAZIDE. Link

-

Pharmacompass. BENDROFLUMETHIAZIDE [USP-RS]. Link

-

Pharmaffiliates. Bendroflumethiazide-Impurities. Link

-

USP Store. Bendroflumethiazide (200 mg). Link

-

precisionFDA. BENDROFLUMETHIAZIDE. Link

-

USP. Bendroflumethiazide Tablets. Link

-

Healthify. Bendroflumethiazide. Link

-

Google Patents. CN106727389A - The preparation method of bendroflumethiazide piece. Link

-

PubMed. Effects of the thiazide diuretic bendroflumethiazide on salivary flow rate and composition. Link

-

PubMed. [The optimal dose of bendroflumethiazide in hypertension. A randomized double-blind dose-response study]. Link

-

PubChem. Bendroflumethiazide, (R)-. National Center for Biotechnology Information. Link

Sources

- 1. Bendroflumethiazide - Wikipedia [en.wikipedia.org]

- 2. BENDROFLUMETHIAZIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 3. healthify.nz [healthify.nz]

- 4. Bendroflumethiazide | C15H14F3N3O4S2 | CID 2315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hmdb.ca [hmdb.ca]

- 6. ftp.uspbpep.com [ftp.uspbpep.com]

- 7. GSRS [precision.fda.gov]

- 8. BENDROFLUMETHIAZIDE CAS#: 73-48-3 [m.chemicalbook.com]

- 9. caymanchem.com [caymanchem.com]

- 10. BENDROFLUMETHIAZIDE | 73-48-3 [chemicalbook.com]

- 11. Bendroflumethiazide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. Bendroflumethiazide [USP] | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 13. Bendroflumethiazide [drugfuture.com]

- 14. BENDROFLUMETHIAZIDE | 73-48-3 [chemicalbook.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. CN106727389A - The preparation method of bendroflumethiazide piece - Google Patents [patents.google.com]

- 17. pharmacopeia.cn [pharmacopeia.cn]

- 18. Bendroflumethiazide Tablets [drugfuture.com]

- 19. dshs-koeln.de [dshs-koeln.de]

- 20. Bendroflumethiazide – eDrug [edrug.mvm.ed.ac.uk]

- 21. What is the mechanism of Bendroflumethiazide? [synapse.patsnap.com]

- 22. youtube.com [youtube.com]

An In-Depth Technical Guide to the Structure-Activity Relationship of (S)-Bendroflumethiazide

Abstract

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for (S)-Bendroflumethiazide, a potent thiazide diuretic. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the critical chemical moieties of the benzothiadiazine dioxide scaffold responsible for its pharmacological effect. We will explore how specific structural modifications influence diuretic and antihypertensive efficacy by examining the key interactions with its molecular target, the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule. Furthermore, this guide details the essential experimental protocols for evaluating diuretic activity in preclinical models, offering a framework for the rational design of novel and improved thiazide-like diuretics.

Introduction: The Enduring Significance of Thiazide Diuretics

Thiazide diuretics have been a cornerstone of antihypertensive therapy for decades, valued for their efficacy, safety profile, and cost-effectiveness. Bendroflumethiazide, and specifically its more active (S)-enantiomer, represents a highly potent member of this class.[1] Its primary therapeutic action is the reduction of blood volume and arterial pressure by promoting the excretion of sodium and water from the kidneys.[2][3][4] Understanding the intricate relationship between the molecular architecture of (S)-Bendroflumethiazide and its biological activity is paramount for the development of next-generation diuretics with enhanced potency, duration of action, and minimized side effects like electrolyte disturbances.[4][5] This guide synthesizes the foundational SAR principles of the thiazide class, with a specific focus on (S)-Bendroflumethiazide, to provide a robust knowledge base for modern drug discovery efforts.

The Molecular Target and Mechanism of Action

The diuretic effect of (S)-Bendroflumethiazide is mediated by its specific inhibition of the sodium-chloride (Na+/Cl-) cotransporter (symporter), often referred to as NCC, located on the apical (luminal) membrane of epithelial cells in the distal convoluted tubule (DCT) of the nephron.[2][3][6][7]

Under normal physiological conditions, the NCC reabsorbs approximately 5-10% of filtered sodium and chloride from the tubular fluid back into the bloodstream.[6] By blocking this transporter, (S)-Bendroflumethiazide increases the luminal concentration of Na+ and Cl-.[3][5][7] This elevated ion concentration creates an osmotic gradient that draws water into the tubule, preventing its reabsorption and leading to increased urine output (diuresis).[2][3][5] The resulting decrease in extracellular fluid and plasma volume contributes directly to its antihypertensive effect.[5][7]

Caption: Mechanism of (S)-Bendroflumethiazide at the NCC.

Core Structure and Systematic SAR Analysis

The diuretic activity of bendroflumethiazide is intrinsically linked to its 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide core. Modifications at several key positions on this scaffold have profound effects on potency and duration of action.

Caption: Key positions for SAR on the Bendroflumethiazide scaffold.

Position 7: The Essential Sulfonamide Group

The unsubstituted sulfonamide (-SO₂NH₂) group at the C7 position is an absolute requirement for diuretic activity.[8][9] This functional group is believed to be the primary binding moiety that anchors the molecule to the NCC transporter. Any substitution on the sulfonamide nitrogen or its complete removal leads to a dramatic loss of diuretic efficacy.[8] However, it is noteworthy that some antihypertensive effects may be retained in the absence of the sulfonamide, suggesting a secondary, diuretic-independent mechanism of vasodilation.[8][10]

Position 6: The Activating Group

An electron-withdrawing group at the C6 position is critical for activity.[8][9] In bendroflumethiazide, this is a trifluoromethyl (-CF₃) group.[1] Other halogens like chlorine (-Cl), as seen in hydrochlorothiazide, or bromine (-Br) are also effective.[8][9] These groups increase the acidity of the sulfonamide proton, enhancing its binding capability to the transporter. Molecules lacking an activating group at this position are generally inactive.

Position 3: The Key to Potency and Duration

The substituent at the C3 position is a major determinant of the drug's potency and duration of action.[9][11][12]

-

Lipophilicity: Increasing the lipophilicity (hydrophobicity) of the C3 substituent generally leads to a significant increase in diuretic potency.[8][9][10] Bendroflumethiazide's benzyl group (-CH₂-Ph) is a prime example of a lipophilic moiety that confers high potency.[8] This is thought to improve interaction with a hydrophobic pocket within the NCC binding site.

-

Saturation: Saturation of the double bond between positions C3 and N4 to create the dihydrobenzothiadiazine structure, as is present in bendroflumethiazide, increases diuretic activity by approximately 3 to 10-fold compared to their unsaturated counterparts (e.g., chlorothiazide vs. hydrochlorothiazide).[8][9]

Position 2: The N-Alkyl Position

The nitrogen at position 2 can tolerate small alkyl groups, such as a methyl (-CH₃) group.[8][9] Alkylation at this position can increase the molecule's lipid solubility, which often correlates with a longer duration of action due to increased plasma protein binding and reduced renal clearance.[9] Larger alkyl groups, however, tend to diminish or abolish activity.[11][12]

Stereochemistry at C3

Bendroflumethiazide is a chiral molecule with a stereocenter at the C3 position. The diuretic activity resides almost exclusively in the (S)-enantiomer. The (R)-enantiomer is significantly less active, highlighting a specific stereochemical requirement for optimal binding to the NCC transporter. This underscores the importance of a precise three-dimensional fit between the drug and its target.

Quantitative SAR Data

The following table summarizes the relative diuretic potency of various thiazide analogs, illustrating the principles discussed above. Potency is relative to Hydrochlorothiazide (HCTZ).

| Compound | R⁶ Substituent | R³ Substituent | Saturation (3-4) | Relative Potency (HCTZ = 1) |

| Chlorothiazide | -Cl | -H | No | 0.1 |

| Hydrochlorothiazide (HCTZ) | -Cl | -H | Yes | 1 |

| (S)-Bendroflumethiazide | -CF₃ | -CH₂-Ph | Yes | 10 |

| Trichlormethiazide | -Cl | -CHCl₂ | Yes | 10 |

| Polythiazide | -Cl | -CH₂SCH₂CF₃ | Yes | 10-20 |

Data synthesized from established medicinal chemistry principles.[8][9]

Experimental Methodologies for SAR Evaluation

Determining the SAR of novel thiazide analogs requires robust and reproducible experimental protocols. Both in vivo and in vitro methods are essential to build a complete pharmacological profile.

In Vivo Diuretic Activity Assessment (Lipschitz Test)

The Lipschitz test is a classic and reliable method for quantifying diuretic, natriuretic (Na+ excretion), and saluretic (Na+ and Cl- excretion) activity in a rodent model.[13][14]

Protocol:

-

Animal Acclimatization: Male Wistar rats (150-200g) are housed in metabolic cages for 24-48 hours prior to the experiment to allow for adaptation.[15]

-

Fasting: Animals are fasted for 15-18 hours before dosing, with free access to water to ensure a normal state of hydration.[13]

-

Priming Dose: To ensure uniform hydration and promote diuresis, all animals receive a priming dose of physiological saline (0.9% NaCl) via oral gavage (e.g., 25 mL/kg body weight).

-

Dosing: Immediately after the priming dose, animals are divided into groups and dosed orally:

-

Control Group: Vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Standard Group: A reference diuretic like Hydrochlorothiazide (e.g., 10 mg/kg).

-

Test Groups: Novel synthesized analogs at various dose levels.

-

-

Urine Collection: Animals are placed back into the metabolic cages, and urine is collected over specified time intervals, typically at 5 and 24 hours post-administration.[13][14]

-

Analysis:

-

Urine Volume: The total volume of urine is measured for each animal. Diuretic activity is often expressed as the ratio of urine output in the test group to the control group.[15]

-

Electrolyte Concentration: Urine samples are analyzed for Na+, K+, and Cl- concentrations using a flame photometer or ion-selective electrodes.[13][15]

-

Data Calculation: Natriuretic (Na+/K+ ratio) and saluretic activities are calculated to assess the electrolyte excretion profile.[16]

-

Caption: Workflow for In Vivo Diuretic Activity Screening.

In Vitro Target Engagement Assays

While more complex to establish, in vitro assays provide direct evidence of target engagement and are invaluable for high-throughput screening.

-

Radioligand Binding Assays: Using a radiolabeled thiazide diuretic (e.g., [³H]-metolazone), competitive binding assays can be performed on membrane preparations from cells expressing the NCC transporter. The ability of a test compound to displace the radioligand provides a measure of its binding affinity (Ki).

-

Ion Flux Assays: In cell lines stably expressing the NCC (e.g., HEK293-NCC), ion-sensitive fluorescent dyes can be used to measure the rate of Na+ or Cl- influx. A potent inhibitor like (S)-Bendroflumethiazide will block this influx, leading to a measurable change in fluorescence.

Conclusion and Future Directions

The structure-activity relationship of (S)-Bendroflumethiazide is well-defined, centering on a few critical pharmacophoric elements: an unsubstituted C7-sulfonamide for binding, a C6-electron-withdrawing group for activation, and a lipophilic (S)-configured substituent at C3 for high potency. This knowledge provides a powerful blueprint for medicinal chemists.

Future research should focus on designing analogs that fine-tune this established SAR. The goals may include:

-

Enhanced Potency: Exploring novel, highly lipophilic C3 substituents to further increase potency and potentially lower the required clinical dose.

-

Optimized Pharmacokinetics: Modifying the N2 or C3 positions to modulate metabolism and protein binding, thereby fine-tuning the duration of action.

-

Reduced Metabolic Side Effects: Designing compounds that retain high affinity for the NCC but have a reduced impact on potassium excretion, potentially by altering interactions with downstream ion channels.

-

Tissue-Specific Targeting: Investigating prodrug strategies or novel delivery systems to concentrate the diuretic's action within the kidney, minimizing systemic exposure and off-target effects.

By leveraging the foundational SAR principles outlined in this guide and employing robust screening methodologies, the scientific community can continue to innovate within this vital therapeutic class.

References

- How do Thiazide Diuretics Work? Understanding Bendroflumethiazide and Indapamide. (2019). Zero To Finals.

- What is the mechanism of action of thiazide diuretics? (2025). Dr.Oracle.

- Diuretics. (n.d.). CV Pharmacology.

- Antihypertensive Drugs: Thiazide-Class Diuretics. (2024). JoVE.

- What is the mechanism of Chlorothiazide? (2024).

- Site III Diuretics. (n.d.). Slideshare.

- Site 3 diuretics. (n.d.). Slideshare.

- SAR of Thiazide Diruretics. (n.d.). Pharmacy 180.

- SAR of Thiazide diuretics. (2020). YouTube.

- Sar Thiazize Diuretics. (n.d.). Scribd.

- Bendroflumethiazide. (n.d.). PubChem.

- Evaluation of diuretic, saluretic and natriuretic activity of hydrochlorothiazide in combination with misoprostol in Wistar r

- Synthesis and Diuretic Activity of Substituted 1,3,4-Thiadiazoles. (2022). PMC - NIH.

- SCREENING OF DIURETIC AGENTS-AN OVERVIEW. (2012).

- In-vitro and in-vivo methods of diuretics & antihypertensive final.pptx. (n.d.). Slideshare.

- What is the mechanism of Bendroflumethiazide? (2024).

- Review on Emerging Trends and Modifications of In vivo and In vitro Screening Techniques of Diuretic Activity. (2022).

- Bendroflumethiazide. (2016). eDrug.

Sources

- 1. Bendroflumethiazide | C15H14F3N3O4S2 | CID 2315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. What is the mechanism of Bendroflumethiazide? [synapse.patsnap.com]

- 4. Bendroflumethiazide – eDrug [edrug.mvm.ed.ac.uk]

- 5. What is the mechanism of Chlorothiazide? [synapse.patsnap.com]

- 6. droracle.ai [droracle.ai]

- 7. Video: Antihypertensive Drugs: Thiazide-Class Diuretics [jove.com]

- 8. pharmacy180.com [pharmacy180.com]

- 9. youtube.com [youtube.com]

- 10. scribd.com [scribd.com]

- 11. Site III Diuretics | PPTX [slideshare.net]

- 12. Site 3 diuretics | PPTX [slideshare.net]

- 13. njppp.com [njppp.com]

- 14. pharmatutor.org [pharmatutor.org]

- 15. Synthesis and Diuretic Activity of Substituted 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sysrevpharm.org [sysrevpharm.org]

In Vitro Diuretic Activity of (S)-Bendroflumethiazide Enantiomers: A Technical Guide

Abstract

Bendroflumethiazide, a potent thiazide diuretic, is a cornerstone in the management of hypertension and edema.[1][2] As a chiral molecule, it exists as two enantiomers, (S)- and (R)-bendroflumethiazide.[3] While the diuretic effect of the racemic mixture is well-established and attributed to the inhibition of the sodium-chloride cotransporter (NCC) in the distal convoluted tubule, a comprehensive in vitro comparison of the individual enantiomers' activity is not extensively documented in publicly available literature.[1][4] This technical guide provides a detailed framework for researchers and drug development professionals to investigate the in vitro diuretic activity of the (S)-bendroflumethiazide enantiomer. It synthesizes the known pharmacology of thiazide diuretics, outlines state-of-the-art in vitro methodologies for assessing NCC inhibition, and discusses the principles of stereoselective pharmacology that underpin the rationale for such an investigation.

Introduction: The Rationale for Stereoselective Investigation

Thiazide diuretics exert their therapeutic effect by blocking the sodium-chloride cotransporter (NCC), a key protein in the distal convoluted tubule (DCT) of the kidney responsible for reabsorbing approximately 5-10% of filtered sodium.[4] Inhibition of NCC leads to increased excretion of sodium and water, thereby reducing blood volume and blood pressure.[2]

Bendroflumethiazide, a member of the benzothiadiazine class, possesses a chiral center at the C3 position of the dihydrobenzothiadiazine ring.[3][5] It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities.[6][7] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects.[7]

Despite the successful chromatographic resolution of bendroflumethiazide enantiomers, to date, there is a notable absence of published studies directly comparing the in vitro inhibitory potency of (S)- and (R)-bendroflumethiazide on the NCC.[3] This guide, therefore, serves as a comprehensive resource for designing and executing experiments to elucidate the stereoselective pharmacology of bendroflumethiazide, with a focus on the (S)-enantiomer.

The Molecular Target: Sodium-Chloride Cotransporter (NCC)

The NCC, encoded by the SLC12A3 gene, is the specific molecular target of thiazide diuretics.[4][8] Understanding its structure and function is paramount to designing meaningful in vitro assays.

Recent advances in cryo-electron microscopy have provided high-resolution structures of the human NCC, both alone and in complex with thiazide diuretics.[8][9][10] These studies reveal that thiazides bind to a specific site on the transporter, sterically hindering the conformational changes necessary for ion translocation.[8]

The activity of the NCC is a direct measure of thiazide diuretic efficacy in an in vitro setting. Therefore, assays that quantify NCC-mediated ion transport are the gold standard for assessing the diuretic potential of compounds like the (S)-enantiomer of bendroflumethiazide.

In Vitro Models for Assessing Diuretic Activity

Several in vitro systems are available to study the activity of diuretics. The choice of model depends on the specific research question, throughput requirements, and available resources.

Isolated Perfused Renal Tubules

This classic technique involves the microdissection and perfusion of individual distal convoluted tubules. While technically demanding, it offers a physiologically relevant ex vivo model to directly measure the effects of drugs on ion and water transport in their native environment.

Xenopus laevis Oocyte Expression System

Xenopus laevis oocytes can be microinjected with cRNA encoding the human NCC. This allows for the heterologous expression of the transporter on the oocyte membrane. The activity of the NCC can then be measured by radiotracer uptake assays (e.g., using 22Na+) or by two-electrode voltage clamp electrophysiology. This system is well-suited for detailed mechanistic and kinetic studies of NCC inhibition.

Mammalian Cell Lines Stably Expressing NCC

Cell lines, such as human embryonic kidney (HEK293) or Madin-Darby canine kidney (MDCK) cells, can be engineered to stably express the human NCC. These cell lines provide a robust and high-throughput platform for screening and characterizing diuretic compounds. NCC activity is typically assessed using ion flux assays.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for assessing the in vitro diuretic activity of (S)-bendroflumethiazide using a mammalian cell line stably expressing human NCC.

Cell Culture and Maintenance

-

Culture HEK293 cells stably expressing human NCC in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells every 2-3 days to maintain sub-confluent cultures.

NCC Activity Assay (86Rb+ Uptake)

Rubidium (86Rb+) can be used as a tracer for potassium and, in the context of NCC which is a Na+-Cl- cotransporter, its uptake can be influenced by changes in the electrochemical gradient established by NCC activity. Thiazide-sensitive 86Rb+ uptake is a well-established surrogate for measuring NCC activity.

-

Seed the NCC-expressing HEK293 cells in 24-well plates and grow to confluence.

-

Wash the cells with a pre-incubation buffer (e.g., 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 5 mM glucose, and 10 mM HEPES, pH 7.4).

-

Pre-incubate the cells for 10-15 minutes in the same buffer containing either vehicle (e.g., DMSO) or varying concentrations of (S)-bendroflumethiazide, (R)-bendroflumethiazide, or racemic bendroflumethiazide.

-

Initiate the uptake by adding the uptake buffer containing 86RbCl (1-2 µCi/mL) and continue the incubation for a predetermined time (e.g., 10 minutes) at 37°C.

-

Terminate the uptake by rapidly aspirating the uptake buffer and washing the cells three times with ice-cold wash buffer (e.g., 100 mM MgCl2).

-

Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

-

Determine the amount of 86Rb+ taken up by the cells using a liquid scintillation counter.

-

Normalize the 86Rb+ uptake to the protein concentration in each well, determined by a standard protein assay (e.g., BCA assay).

Data Analysis and Interpretation

-

Calculate the percentage of NCC inhibition for each concentration of the test compounds compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the drug concentration.

-

Determine the half-maximal inhibitory concentration (IC50) for each compound by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Data Presentation: A Comparative Framework

The quantitative data generated from the in vitro assays should be summarized in a clear and concise table for easy comparison of the diuretic activity of the bendroflumethiazide enantiomers and the racemate.

| Compound | IC50 (µM) for NCC Inhibition |

| (S)-Bendroflumethiazide | [Experimental Value] |

| (R)-Bendroflumethiazide | [Experimental Value] |

| Racemic Bendroflumethiazide | [Experimental Value] |

Visualizing the Mechanism and Workflow

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following diagrams are provided in the DOT language for use with Graphviz.

Mechanism of Action of Thiazide Diuretics

Caption: Mechanism of action of bendroflumethiazide on the NCC.

Experimental Workflow for In Vitro NCC Inhibition Assay

Sources

- 1. Bendroflumethiazide - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Bendroflumethiazide? [synapse.patsnap.com]

- 3. Enantiomers of benzothiadiazine diuretics by direct chromatographic resolution of the racemic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bendroflumethiazide | C15H14F3N3O4S2 | CID 2315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chiral drugs - Wikipedia [en.wikipedia.org]

- 8. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure and thiazide inhibition mechanism of the human Na-Cl cotransporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Transport and thiazide-inhibition mechanisms of the Na-Cl cotransporter: a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Profile of (S)-Bendroflumethiazide as a Diuretic

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the pharmacological profile of (S)-Bendroflumethiazide, the pharmacologically active enantiomer of the thiazide diuretic bendroflumethiazide. The document delineates the molecular mechanism of action, pharmacokinetic and pharmacodynamic properties, and the preclinical and clinical implications of its diuretic and antihypertensive effects. By synthesizing current scientific literature and established experimental protocols, this guide serves as a critical resource for researchers and drug development professionals engaged in the study of diuretics and cardiovascular therapeutics. Emphasis is placed on the stereoselective nature of its activity and the experimental methodologies required for its characterization.

Introduction: The Significance of Stereochemistry in Thiazide Diuretics

Thiazide diuretics have been a cornerstone in the management of hypertension and edema for over six decades.[1] Bendroflumethiazide, a potent member of this class, is a chiral molecule, existing as two enantiomers: (S)- and (R)-Bendroflumethiazide. In pharmacology, stereochemistry is a critical determinant of a drug's interaction with its biological target, influencing both its efficacy and safety profile.[2][3] The diuretic and antihypertensive effects of bendroflumethiazide are primarily attributed to the (S)-enantiomer. Understanding the distinct pharmacological profile of (S)-Bendroflumethiazide is therefore paramount for optimizing its therapeutic application and for the development of next-generation diuretics. This guide will provide an in-depth exploration of the specific attributes of this active enantiomer.

Molecular Mechanism of Action: Targeting the Na+-Cl− Cotransporter

The primary mechanism of action of (S)-Bendroflumethiazide is the inhibition of the sodium-chloride (Na+-Cl−) cotransporter (NCC), located in the apical membrane of the distal convoluted tubule (DCT) cells of the nephron.[4][5] The NCC is responsible for reabsorbing approximately 5-10% of the filtered sodium load.[6]

By binding to and inhibiting the NCC, (S)-Bendroflumethiazide blocks the reabsorption of Na+ and Cl- ions from the tubular fluid back into the bloodstream.[4][7] This leads to an increased concentration of these ions in the tubular fluid, which in turn osmotically retains water, resulting in increased urine output (diuresis).[4][8] The increased excretion of sodium (natriuresis) and water leads to a reduction in extracellular fluid and plasma volume, which contributes to its antihypertensive effect.[4]

Recent structural studies using cryo-electron microscopy have provided detailed insights into how thiazide diuretics interact with and inhibit the NCC, paving the way for the rational design of more specific and potent inhibitors.[1][9]

Figure 1: Mechanism of action of (S)-Bendroflumethiazide in the distal convoluted tubule.

Pharmacokinetic Profile

The pharmacokinetic profile of a drug dictates its absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for determining appropriate dosing regimens and predicting potential drug interactions.

| Parameter | Value | Reference |

| Bioavailability | ~100% | [5] |

| Protein Binding | >90% | [5][10] |

| Time to Peak Plasma Concentration | 2-4 hours | [10][11] |

| Elimination Half-life | 3-8.9 hours | [10][12] |

| Metabolism | Partially metabolized in the liver | [10] |

| Excretion | Primarily renal, with ~30% excreted unchanged | [10][11] |

Table 1: Key Pharmacokinetic Parameters of Bendroflumethiazide.

The relatively rapid onset of action and moderate duration of effect make bendroflumethiazide suitable for once-daily dosing in the treatment of hypertension.[10][13] Its high protein binding suggests a potential for displacement interactions with other highly protein-bound drugs.

Pharmacodynamic Effects

The pharmacodynamic effects of (S)-Bendroflumethiazide are a direct consequence of its action on the NCC.

Diuretic and Natriuretic Effects

The primary pharmacodynamic effect is an increase in the urinary excretion of sodium and water.[12] The onset of the diuretic effect occurs within 2 hours, with a peak effect at approximately 4 to 6 hours, and a duration of action of about 8 to 12 hours.[10][13] The natriuretic effect is dose-dependent, although a ceiling effect is observed at higher doses.

Antihypertensive Effect

The long-term antihypertensive effect of (S)-Bendroflumethiazide is multifactorial. Initially, the reduction in blood pressure is attributed to the decrease in plasma volume and cardiac output.[4] With chronic administration, there is a reduction in total peripheral resistance, which is thought to be due to a direct vasodilatory effect on vascular smooth muscle.[7][10]

Effects on Other Electrolytes

-

Potassium: Thiazide diuretics can lead to hypokalemia (low potassium levels) due to increased delivery of sodium to the distal nephron, which promotes potassium secretion.[4][14]

-

Calcium: Thiazides decrease urinary calcium excretion, which can lead to hypercalcemia (high calcium levels).[8]

-

Uric Acid: Bendroflumethiazide can increase serum uric acid levels and may precipitate gout in susceptible individuals.[14][15]

Preclinical Evaluation of Diuretic Activity

The preclinical assessment of diuretic activity is a critical step in drug development. In vivo models, such as the Lipschitz test in rats, are commonly employed.[16][17]

Experimental Protocol: Modified Lipschitz Test for Diuretic Activity in Rats

Objective: To quantify the diuretic, natriuretic, and kaliuretic activity of (S)-Bendroflumethiazide in a rodent model.

Materials:

-

Male Wistar rats (150-200g)

-

Metabolic cages for urine collection

-

(S)-Bendroflumethiazide

-

Standard diuretic (e.g., Furosemide or Hydrochlorothiazide)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Flame photometer for Na+ and K+ analysis

Procedure:

-

Acclimatization: House rats in metabolic cages for 24 hours prior to the experiment to allow for adaptation.

-

Fasting: Fast the animals overnight with free access to water.

-

Grouping: Divide the animals into three groups: control (vehicle), standard, and test ((S)-Bendroflumethiazide).

-

Dosing: Administer the respective treatments orally.

-

Urine Collection: Collect urine at regular intervals (e.g., every hour for 5 hours) and then for a total of 24 hours.[17]

-

Analysis:

-

Measure the total volume of urine excreted.

-

Determine the concentrations of Na+ and K+ in the urine samples using a flame photometer.

-

-

Evaluation: Calculate the diuretic activity, natriuretic activity, and the Na+/K+ ratio.

Figure 2: Workflow for the preclinical evaluation of diuretic activity.

Clinical Implications and Considerations

(S)-Bendroflumethiazide is indicated for the treatment of hypertension and edema associated with various conditions such as congestive heart failure and liver cirrhosis.[13][18]

Therapeutic Uses

-

Hypertension: Often used as a first-line agent, either alone or in combination with other antihypertensive drugs.[19]

-

Edema: Effective in reducing fluid overload in conditions like heart failure.[18]

Adverse Effects

The most common adverse effects are related to its diuretic action and include:

-

Electrolyte imbalances (hypokalemia, hyponatremia, hypercalcemia).[10][13]

-

Dehydration and orthostatic hypotension.[5]

-

Hyperuricemia and hyperglycemia.[15]

Drug Interactions

-

Lithium: Thiazides can reduce the renal clearance of lithium, increasing the risk of toxicity.[10]

-

Non-steroidal anti-inflammatory drugs (NSAIDs): NSAIDs can attenuate the diuretic and antihypertensive effects of thiazides.[10]

-

Digoxin: Diuretic-induced hypokalemia can increase the risk of digitalis toxicity.[10]

Conclusion

(S)-Bendroflumethiazide is a potent and effective thiazide diuretic with a well-characterized pharmacological profile. Its primary mechanism of action, the inhibition of the Na+-Cl− cotransporter in the distal convoluted tubule, leads to its desired diuretic and antihypertensive effects. A thorough understanding of its pharmacokinetics, pharmacodynamics, and potential for adverse effects and drug interactions is essential for its safe and effective clinical use. Further research into the stereoselective properties of thiazide diuretics may lead to the development of novel therapeutic agents with improved efficacy and safety profiles.

References

- Pharmacology of Bendroflumethiazide (Naturetin); Mechanism of Action, Pharmacokinetics, Uses, Effect - YouTube. (2025). YouTube.

- What is the mechanism of Bendroflumethiazide? - Patsnap Synapse. (2024).

- Bendroflumethiazide - Wikipedia. (n.d.). Wikipedia.

- Bendroflumethiazide - eDrug. (2016). eDrug.

- Diuretic Preclinical Screening models | PPTX. (n.d.). SlideShare.

- Thiazide Diuretics Pharmacology Nursing NCLEX Review (Mechanism of Action & Side Effects) - YouTube. (2019). YouTube.

- The thiazide-sensitive NaCl cotransporter: a new target for acute regulation of salt and water transport by angiotensin II. (n.d.). American Journal of Physiology-Renal Physiology.

- Structure and thiazide inhibition mechanism of the human Na-Cl cotransporter - PubMed. (2023). PubMed.

- A comparative review on In-vivo and In-vitro screening models for diuretic agents. (2023).

- Molecular mechanisms of thiazide-like diuretics-mediated inhibition of the human Na-Cl cotransporter - ResearchGate. (n.d.).

- What is Bendroflumethiazide used for? - Patsnap Synapse. (2024).

- Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC - NIH. (2024).

- A comparative review on In-vivo and In-vitro screening models for diuretic agents. (2023).

- Diuretics screening models | PPTX - Slideshare. (2017). SlideShare.

- Pharmacokinetics of bendroflumethiazide after low oral doses - PubMed. (n.d.). PubMed.

- Pharmacokinetics of bendroflumethiazide after low oral doses - Semantic Scholar. (n.d.). Semantic Scholar.

- Pharmacokinetics of bendroflumethiazide - PubMed. (1977). PubMed.

- Enantiomers of benzothiadiazine diuretics by direct chromatographic resolution of the racemic drugs - PubMed. (1985). PubMed.

- E-ISSN 0976-2779 - Systematic Reviews in Pharmacy. (n.d.).

- Pharmacokinetics of bendroflumethiazide in hypertensive patients - Semantic Scholar. (1978). Semantic Scholar.

- Low-dose antihypertensive treatment with a thiazide diuretic is not diabetogenic. A 10-year controlled trial with bendroflumethiazide - PubMed. (n.d.). PubMed.

- Effects of the thiazide diuretic bendroflumethiazide on salivary flow r

- Bendroflumethiazide | C15H14F3N3O4S2 | CID 2315 - PubChem. (n.d.). PubChem.

- Effects of bendroflumethiazide on bone mineral density; results from the BONATHIAD randomized double-blind placebo-controlled cohort study - NIH. (n.d.).

- Bendroflumethiazide - Grokipedia. (n.d.). Grokipedia.

- Pharmacology of Bendraflumethiazide (Bendroflumethiazide) ; Pharmacokinetics, Action, Uses, Effects - YouTube. (2025). YouTube.

- Bendroflumethiazide – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online.

- Pharmacological action of bendroflumethiazide Drug notes | Semantic Scholar. (n.d.). Semantic Scholar.

- BENDROFLUMETHIAZIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts. (2020).

- Assessment of stereoselectivity in pharmacology, toxicology, and drug metabolism | Request PDF - ResearchGate. (n.d.).

- (PDF) Stereoselective Drug Metabolism and Drug Interactions - ResearchGate. (2003).

- stereochemistry and biological activity of drugs. (n.d.). SlideShare.

Sources

- 1. Structure and thiazide inhibition mechanism of the human Na-Cl cotransporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Bendroflumethiazide? [synapse.patsnap.com]

- 5. Bendroflumethiazide - Wikipedia [en.wikipedia.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. What is Bendroflumethiazide used for? [synapse.patsnap.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Pharmacokinetics of bendroflumethiazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of bendroflumethiazide after low oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. grokipedia.com [grokipedia.com]

- 14. Bendroflumethiazide – eDrug [edrug.mvm.ed.ac.uk]

- 15. youtube.com [youtube.com]

- 16. Diuretic Preclinical Screening models | PPTX [slideshare.net]

- 17. A comparative review on In-vivo and In-vitro screening models for diuretic agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. BENDROFLUMETHIAZIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

The Discovery and Development of Bendroflumethiazide: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of bendroflumethiazide as an antihypertensive agent. Bendroflumethiazide, a potent thiazide diuretic, has been a cornerstone in the management of hypertension for decades. This document delves into the historical context of its development, its chemical synthesis, preclinical and clinical pharmacology, and the key experimental methodologies that elucidated its therapeutic utility. Designed for researchers, scientists, and drug development professionals, this guide offers a detailed exploration of the scientific journey of bendroflumethiazide, from its molecular conception to its clinical application, supported by quantitative data, detailed protocols, and a thorough analysis of its structure-activity relationship.

Introduction: The Dawn of Thiazide Diuretics and the Quest for Potency

The mid-20th century marked a paradigm shift in the management of hypertension with the advent of thiazide diuretics. Prior to their introduction, therapeutic options were limited and often associated with significant side effects. The discovery of chlorothiazide in the 1950s by scientists at Merck and Co. revolutionized the treatment of hypertension and edema.[1] This breakthrough paved the way for the development of a new class of oral diuretics that were both effective and well-tolerated.

Bendroflumethiazide, patented in 1958 and approved for medical use in 1960, emerged from the intensive research efforts to develop more potent thiazide analogs.[2][3] Its development was driven by the need for a lower-dose, long-acting diuretic with a favorable safety profile. This guide will trace the scientific and developmental pathway of bendroflumethiazide, highlighting the key milestones and experimental insights that established its place in the antihypertensive armamentarium.

Chemical Synthesis and Manufacturing

The chemical synthesis of bendroflumethiazide, chemically named 3-benzyl-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide, is a multi-step process rooted in the principles of heterocyclic chemistry.[4][5] The core of the synthesis involves the condensation of a key aniline intermediate with an aldehyde.

Synthetic Pathway

While specific proprietary details of industrial-scale synthesis may vary, the fundamental chemical transformation involves the reaction of 5-trifluoromethyl-2,4-disulfamoylaniline with phenylacetaldehyde. This reaction, typically carried out in a suitable solvent system, leads to the formation of the dihydrobenzothiadiazine ring structure characteristic of bendroflumethiazide.

Diagram: Synthesis of Bendroflumethiazide

Caption: General synthetic scheme for bendroflumethiazide.

Manufacturing and Formulation

The manufacturing process for bendroflumethiazide tablets involves several key steps to ensure product quality, stability, and bioavailability. A common approach is wet granulation, which improves the flow and compression characteristics of the active pharmaceutical ingredient (API).

Experimental Protocol: Wet Granulation for Bendroflumethiazide Tablet Formulation

-

Mixing: Bendroflumethiazide is mixed with fillers such as lactose and starch to form a uniform powder blend.

-

Granulation: A granulating agent, like polyvinylpyrrolidone dissolved in a solvent such as ethanol, is added to the powder blend to form a wet mass.

-

Drying: The wet granulation is dried using methods like fluid-bed or tray drying to remove the solvent. This step is critical as it can lead to the formation of a partial coprecipitate of bendroflumethiazide and the wetting agent, enhancing its hydrophilic properties.[6]

-

Milling: The dried granules are milled to a uniform particle size.

-

Blending: The milled granules are blended with other excipients, including disintegrants (e.g., sodium starch glycolate) and lubricants (e.g., magnesium stearate).

-

Compression: The final blend is compressed into tablets of the desired dosage strength.[6]

Preclinical Development: Elucidating Mechanism and Safety

The preclinical evaluation of bendroflumethiazide was instrumental in defining its pharmacological profile and establishing a foundation for its clinical use. These studies encompassed in vitro assays to determine its mechanism of action and in vivo studies in animal models to assess its efficacy and safety.

In Vitro Studies: Targeting the Na-Cl Cotransporter

The primary mechanism of action of thiazide diuretics is the inhibition of the sodium-chloride (Na-Cl) cotransporter (NCC), encoded by the SLC12A3 gene, in the distal convoluted tubule of the nephron.[7][8][9] In vitro assays are crucial for quantifying the potency of compounds like bendroflumethiazide against this target.

Experimental Protocol: In Vitro Na-Cl Cotransporter Inhibition Assay

-

Cell Culture: A stable cell line expressing the human Na-Cl cotransporter (e.g., HEK293 cells) is cultured under standard conditions.

-

Compound Incubation: The cells are pre-incubated with varying concentrations of bendroflumethiazide.

-

Radiotracer Uptake: The assay is initiated by adding a solution containing a radioactive tracer, such as ²²Na⁺, along with non-radioactive Na⁺ and Cl⁻.

-

Measurement of Inhibition: After a defined incubation period, the uptake of the radiotracer is stopped, and the intracellular radioactivity is measured. The inhibition of Na⁺ uptake by bendroflumethiazide is calculated relative to a vehicle control.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Studies: Efficacy in Animal Models of Hypertension

Animal models of hypertension, such as the spontaneously hypertensive rat (SHR), are invaluable for evaluating the in vivo efficacy of antihypertensive agents.

Experimental Protocol: Evaluation of Antihypertensive Effect in Spontaneously Hypertensive Rats (SHRs)

-

Animal Model: Adult male SHRs with established hypertension are used.

-

Drug Administration: Bendroflumethiazide is administered orally at various dose levels, typically once daily for a specified duration. A control group receives the vehicle.

-

Blood Pressure Monitoring: Systolic and diastolic blood pressure are monitored at regular intervals using non-invasive methods (e.g., tail-cuff plethysmography) or via radiotelemetry for continuous measurement.

-

Data Analysis: The change in blood pressure from baseline is calculated for each treatment group and compared to the control group to determine the antihypertensive efficacy.

Studies in SHRs have demonstrated the dose-dependent blood pressure-lowering effects of bendroflumethiazide, confirming its in vivo activity.[11]

Safety Pharmacology and Toxicology

Preclinical safety pharmacology studies are designed to assess the potential adverse effects of a drug candidate on major physiological systems. For bendroflumethiazide, these studies would have focused on the cardiovascular, respiratory, and central nervous systems. Toxicological studies in animals are conducted to determine the acute and chronic toxicity of the drug and to identify potential target organs for toxicity.[12]

Clinical Development: From Healthy Volunteers to Hypertensive Patients

The clinical development program for bendroflumethiazide involved a series of studies in healthy volunteers and hypertensive patients to establish its pharmacokinetic profile, dose-response relationship, efficacy, and safety in humans.

Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) of bendroflumethiazide is crucial for determining its dosing regimen and potential for drug-drug interactions.

Table 1: Pharmacokinetic Properties of Bendroflumethiazide

| Parameter | Value | Reference |

| Bioavailability | ~100% | [2] |

| Time to Peak Plasma Concentration | ~2 hours | [13] |

| Protein Binding | >90% | [13] |

| Elimination Half-life | 3-8.5 hours | [14][15] |

| Metabolism | Extensively metabolized | [2][13] |

| Excretion | Primarily renal, with about 30% excreted unchanged | [13] |

Bendroflumethiazide undergoes extensive metabolism in the liver.[15] Studies have identified several metabolites in human urine, including aminotrifluoromethylbenzenedisulfonamide, hydro-flumethiazide, and 3-4 deshydroflumethiazide.[16] While the specific cytochrome P450 enzymes involved in its metabolism are not extensively detailed in the literature, its hepatic metabolism is a key factor in its clearance.

Dose-Response and Clinical Efficacy

Clinical trials have been conducted to determine the optimal dose of bendroflumethiazide for the treatment of hypertension, balancing its antihypertensive effect with its potential for adverse metabolic effects.

A randomized, double-blind, dose-response study in patients with mild to moderate hypertension evaluated the effects of daily doses of 1.25 mg, 2.5 mg, 5.0 mg, and 10 mg of bendroflumethiazide over 12 weeks.[1]

Table 2: Dose-Response of Bendroflumethiazide on Diastolic Blood Pressure [1]

| Treatment Group (daily dose) | Mean Decrease in Diastolic Blood Pressure (mmHg) |

| Placebo | 3.5 |

| 1.25 mg | 9.8 |

| 2.5 mg | 10.8 |

| 5.0 mg | 10.1 |

| 10.8 mg | 10.8 |

The study concluded that all active doses of bendroflumethiazide significantly reduced diastolic blood pressure to a similar degree.[1] However, higher doses were associated with more pronounced adverse biochemical effects, such as changes in serum potassium and urate levels.[1] This pivotal study established that the optimal dose for treating mild to moderate hypertension is in the range of 1.25-2.5 mg per day.[1]

Diagram: Drug Development Workflow for Bendroflumethiazide

Caption: A simplified workflow of bendroflumethiazide's development.

Structure-Activity Relationship (SAR)

The diuretic and antihypertensive activity of benzothiadiazine derivatives is highly dependent on their chemical structure. The SAR of this class of compounds has been extensively studied to optimize potency and duration of action.

Diagram: Key Structural Features of Benzothiadiazine Diuretics

Caption: SAR highlights for benzothiadiazine diuretics.

For bendroflumethiazide, the key structural features contributing to its high potency include:

-

The trifluoromethyl group at position 6: This strong electron-withdrawing group is essential for diuretic activity.

-

The benzyl group at position 3: The introduction of a lipophilic group at this position generally increases potency. The benzyl substituent in bendroflumethiazide contributes significantly to its high activity compared to other thiazides.[17][18]

-

The sulfonamide group at position 7: This group is critical for the diuretic effect of all thiazide derivatives.

Conclusion

The discovery and development of bendroflumethiazide represent a significant advancement in the pharmacological management of hypertension. Its journey from a rationally designed analog of chlorothiazide to a widely prescribed antihypertensive agent underscores the importance of a systematic approach to drug development, integrating chemical synthesis, preclinical pharmacology, and rigorous clinical evaluation. This technical guide has provided a detailed overview of this process, offering valuable insights for researchers and professionals in the field of drug discovery and development. The continued study of bendroflumethiazide and other thiazide diuretics provides a rich source of information for the design of future cardiovascular therapies.

References

-

Bendroflumethiazide. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

- Taylor, R. M., & Topliss, J. G. (1962). Structure-Activity Relationships of 3-Substituted Dihydrobenzothiadiazine Diuretics. Journal of Medicinal Chemistry, 5(5), 919-923.

- Taylor, R. M., & Topliss, J. G. (1962). Structure-Activity Relationships of 3-Substituted Dihydrobenzothiadiazine Diuretics. Journal of Medicinal Chemistry.

- Fischer, J., & Ganellin, C. R. (2006). Analogue-based Drug Discovery. John Wiley & Sons.

-

Bendroflumethiazide. (n.d.). eDrug. Retrieved January 21, 2026, from [Link]

- Carlsen, J. E., Kober, L., Torp-Pedersen, C., & Johansen, P. (1990). Relation between dose of bendrofluazide, antihypertensive effect, and adverse biochemical effects. BMJ, 300(6730), 975–978.

-

PubChem. (n.d.). Bendroflumethiazide. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Pharmacology of Bendroflumethiazide (Naturetin); Mechanism of Action, Pharmacokinetics, Uses, Effect. (2025, January 18). YouTube. Retrieved January 21, 2026, from [Link]

- Bristol Laboratories Ltd. (2021, February 14). Summary of Product Characteristics.

- Berglund, G., & Andersson, O. (1981). Antihypertensive effect and side-effects of bendroflumethiazide and propranolol. European Journal of Clinical Pharmacology, 19(4), 261–265.

-

Pharmacology of Bendraflumethiazide (Bendroflumethiazide) ; Pharmacokinetics, Action, Uses, Effects. (2025, May 3). YouTube. Retrieved January 21, 2026, from [Link]

- The Merck Index. (n.d.). Bendroflumethiazide.

- The Effect of Chronic Anti-Hypertensive Therapy With Bendroflumethiazide on Symp

- Webster, J., Dollery, C. T., Hensby, C. N., & Friedman, L. A. (1980). Antihypertensive action of bendroflumethiazide: increased prostacyclin production? Clinical Pharmacology & Therapeutics, 28(6), 751–758.

- Pharmacological action of bendroflumethiazide Drug notes. (n.d.). Semantic Scholar.

-

NHS. (n.d.). About bendroflumethiazide. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 3-benzyl-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

- BENDROFLUMETHIAZIDE [USP-RS]. (n.d.).

-

Drugs.com. (2024, January 25). Bendroflumethiazide Side Effects: Common, Severe, Long Term. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). US4327080A - Novel Bendroflumethiazide formulations and method.

- Khedir, A., Grognet, J. M., & Istin, M. (2007). Detection of bendroflumethiazide metabolites in human urine using liquid chromatography-tandem mass spectrometry: application to urinary excretion study. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1076–1081.

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Bendroflumethiazide?. Retrieved January 21, 2026, from [Link]

- Wales, J. K., Krees, S. V., Grant, A. M., Viktora, J. K., & Wolff, F. W. (1968). Structure-activity relationships of benzothiadiazine compounds as hyperglycemic agents. The Journal of Pharmacology and Experimental Therapeutics, 164(2), 421–432.

- Structure Activity Relationship of Diuretics. (n.d.). Slideshare.

- Zhang, C., et al. (2023). Structure and thiazide inhibition mechanism of human Na–Cl cotransporter.

- Gamba, G. (2005). The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs. American Journal of Physiology-Renal Physiology, 289(5), F838–F848.

-

GlobalChemMall. (n.d.). (3S)-3-benzyl-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide. Retrieved January 21, 2026, from [Link]

- Beermann, B., Groschinsky-Grind, M., & Lindström, B. (1977). Pharmacokinetics of bendroflumethiazide. Clinical Pharmacology & Therapeutics, 22(4), 385–388.

-

Drugs.com. (n.d.). Bendroflumethiazide Disease Interactions. Retrieved January 21, 2026, from [Link]

- Török, B., & London, G. (2018). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules, 23(10), 2531.

-

GeneCards. (n.d.). SLC12A3 Gene. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (2025, November 25). 6559 - Gene ResultSLC12A3 solute carrier family 12 member 3 [ (human)]. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). WO2017133655A1 - Benzothiazine and benzothiadiazine compounds and preparation and use.

-

National Institutes of Health. (n.d.). Genetic and Biological Effects of SLC12A3, a Sodium-Chloride Cotransporter, in Gitelman Syndrome and Diabetic Kidney Disease. Retrieved January 21, 2026, from [Link]

Sources

- 1. Relation between dose of bendrofluazide, antihypertensive effect, and adverse biochemical effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bendroflumethiazide - Wikipedia [en.wikipedia.org]

- 3. chemistryjournal.net [chemistryjournal.net]

- 4. 3-benzyl-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide;(Z)-but-2-enedioic acid;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol | C32H42F3N7O11S3 | CID 20839638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bendroflumethiazide [drugfuture.com]

- 6. US4327080A - Novel Bendroflumethiazide formulations and method - Google Patents [patents.google.com]

- 7. What is the mechanism of Bendroflumethiazide? [synapse.patsnap.com]

- 8. genecards.org [genecards.org]

- 9. Genetic and Biological Effects of SLC12A3, a Sodium-Chloride Cotransporter, in Gitelman Syndrome and Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (PDF) The Effect of Chronic Anti-Hypertensive Therapy With [research.amanote.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. bristol-labs.co.uk [bristol-labs.co.uk]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

- 16. dshs-koeln.de [dshs-koeln.de]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to (S)-Bendroflumethiazide: Molecular Characteristics, Stereochemistry, and Analytical Resolution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bendroflumethiazide is a potent thiazide diuretic widely utilized in the management of hypertension and edema.[1] As with many pharmaceutical agents, the principles of stereochemistry are of paramount importance in understanding its pharmacological profile. Bendroflumethiazide possesses a single chiral center, giving rise to two enantiomeric forms: (S)-Bendroflumethiazide and (R)-Bendroflumethiazide. This technical guide provides a comprehensive overview of the molecular formula, stereospecific IUPAC nomenclature, and analytical methodologies for the resolution of (S)-Bendroflumethiazide, offering a critical resource for researchers and professionals in the field of drug development and analysis.

Core Molecular Attributes of (S)-Bendroflumethiazide

A thorough understanding of the fundamental chemical properties of (S)-Bendroflumethiazide is essential for its study and application.

Molecular Formula